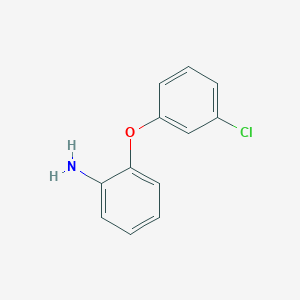

2-(3-Chlorophenoxy)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-chlorophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c13-9-4-3-5-10(8-9)15-12-7-2-1-6-11(12)14/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CADLUJRSKCJOCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OC2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10542724 | |

| Record name | 2-(3-Chlorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10542724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76838-73-8 | |

| Record name | 2-(3-Chlorophenoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76838-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Chlorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10542724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-chlorophenoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(3-Chlorophenoxy)aniline synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-(3-Chlorophenoxy)aniline for Researchers and Drug Development Professionals

Abstract

This compound is a pivotal scaffold in medicinal chemistry, forming the core of several important pharmaceutical agents. Its synthesis is a critical step in the development of these drugs, demanding high efficiency, purity, and scalability. This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the methodologies. We will delve into the classical Ullmann condensation and the modern Buchwald-Hartwig amination, offering insights into reaction optimization and troubleshooting. This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep technical understanding of this important synthetic process.

Introduction: The Significance of the this compound Moiety

The this compound framework is a privileged diaryl ether amine structure that imparts favorable pharmacokinetic and pharmacodynamic properties to a range of bioactive molecules. Its presence is most notably recognized in the structure of the non-steroidal anti-inflammatory drug (NSAID) diclofenac, where it plays a crucial role in the inhibition of cyclooxygenase (COX) enzymes. Beyond this, the scaffold is a versatile building block in the synthesis of novel therapeutic agents targeting various disease areas. The precise and efficient construction of this molecule is therefore a subject of considerable interest in synthetic organic chemistry and drug discovery.

Primary Synthetic Pathways: A Comparative Analysis

The synthesis of this compound predominantly relies on two powerful cross-coupling methodologies: the Ullmann condensation and the Buchwald-Hartwig amination. The choice between these pathways is often dictated by factors such as substrate scope, reaction conditions, and catalyst cost.

The Ullmann Condensation: A Classic Approach

The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, represents the traditional and often industrially favored method for the synthesis of diaryl ethers and amines.

The reaction typically involves the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base. While the exact mechanism can be complex and is still a subject of some debate, it is generally accepted to proceed through an oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the amine and subsequent reductive elimination to afford the desired product and regenerate the catalyst. The base is crucial for the deprotonation of the amine, enhancing its nucleophilicity.

Caption: Ullmann Condensation Pathway for this compound Synthesis.

Materials:

-

2-Chlorobenzoic acid

-

3-Chlorophenol

-

Potassium carbonate (K₂CO₃)

-

Copper(I) iodide (CuI)

-

Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Toluene

Procedure:

-

To a stirred solution of 3-chlorophenol (1.0 eq) and potassium carbonate (2.0 eq) in DMF, add 2-chlorobenzoic acid (1.2 eq) and copper(I) iodide (0.1 eq).

-

Heat the reaction mixture to 140-150 °C and maintain for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and pour it into water.

-

Acidify the aqueous solution with concentrated HCl to a pH of approximately 2 to precipitate the crude 2-(3-chlorophenoxy)benzoic acid.

-

Filter the precipitate, wash with water, and dry under vacuum.

-

The crude acid is then subjected to decarboxylation. This can be achieved by heating the acid in a high-boiling point solvent such as quinoline with a copper catalyst, or through other established decarboxylation methods.

-

The resulting this compound is then purified by column chromatography or recrystallization.

| Feature | Ullmann Condensation |

| Advantages | - Cost-effective copper catalyst- Well-established and scalable for industrial production |

| Disadvantages | - Harsh reaction conditions (high temperatures)- Often requires stoichiometric amounts of copper- Limited substrate scope and functional group tolerance- The decarboxylation step adds complexity |

The Buchwald-Hartwig Amination: A Modern Alternative

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has emerged as a powerful and versatile method for the formation of C-N bonds.

This reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is well-understood and generally proceeds through the following key steps:

-

Oxidative Addition: The aryl halide oxidatively adds to the Pd(0) catalyst to form a Pd(II) complex.

-

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and the base facilitates its deprotonation to form an amido complex.

-

Reductive Elimination: The diaryl amine product is formed through reductive elimination, regenerating the Pd(0) catalyst.

The choice of ligand is critical for the efficiency of the reaction, as it influences the rate of both oxidative addition and reductive elimination.

Caption: Buchwald-Hartwig Amination Pathway for this compound Synthesis.

Materials:

-

1-Bromo-2-nitrobenzene

-

3-Chlorophenol

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (or other suitable phosphine ligand)

-

Cesium carbonate (Cs₂CO₃)

-

Toluene (anhydrous)

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

Procedure:

-

To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.01 eq), Xantphos (0.02 eq), and cesium carbonate (1.5 eq).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).

-

Add anhydrous toluene, followed by 3-chlorophenol (1.2 eq) and 1-bromo-2-nitrobenzene (1.0 eq).

-

Heat the reaction mixture to 100-110 °C and stir for 8-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

The crude nitro-intermediate is then dissolved in a mixture of ethanol and water.

-

Add iron powder and ammonium chloride, and heat the mixture to reflux for 2-4 hours to reduce the nitro group.

-

After cooling, filter the reaction mixture and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over sodium sulfate, and concentrate to yield the crude this compound, which can be further purified by column chromatography.

| Feature | Buchwald-Hartwig Amination |

| Advantages | - Milder reaction conditions- High functional group tolerance- Broader substrate scope- Generally higher yields and cleaner reactions |

| Disadvantages | - Cost of palladium catalysts and phosphine ligands- Sensitivity to air and moisture in some cases- Potential for heavy metal contamination in the final product |

Comparative Summary of Synthesis Pathways

| Parameter | Ullmann Condensation | Buchwald-Hartwig Amination |

| Catalyst | Copper (e.g., CuI, Cu₂O) | Palladium (e.g., Pd₂(dba)₃, Pd(OAc)₂) |

| Ligand | Often not required | Phosphine-based (e.g., Xantphos, BINAP) |

| Base | Strong inorganic (e.g., K₂CO₃, Cs₂CO₃) | Strong, non-nucleophilic (e.g., Cs₂CO₃, NaOtBu) |

| Temperature | High (140-200 °C) | Moderate (80-120 °C) |

| Yields | Moderate to good | Good to excellent |

| Scalability | Well-established for large scale | Can be challenging due to catalyst cost and sensitivity |

Conclusion and Future Perspectives

Both the Ullmann condensation and the Buchwald-Hartwig amination are viable and powerful methods for the synthesis of this compound. The classical Ullmann approach, while requiring harsh conditions, remains a cost-effective option for large-scale industrial production. In contrast, the Buchwald-Hartwig amination offers greater versatility, milder conditions, and often higher yields, making it a preferred choice for laboratory-scale synthesis and the preparation of complex analogues in drug discovery programs.

Future research in this area will likely focus on the development of more sustainable and economical catalytic systems. This includes the exploration of base metal catalysts (e.g., iron, nickel) that can mimic the reactivity of palladium at a lower cost, as well as the design of more efficient ligands that can promote these transformations under even milder conditions. The continuous refinement of these synthetic methodologies will be instrumental in advancing the discovery and development of new pharmaceuticals based on the this compound scaffold.

References

- Ullmann, F., & Sponagel, P. (1905). Über die Darstellung von Phenyläthern des Anthrachinons. Berichte der deutschen chemischen Gesellschaft, 38(2), 2211–2212. [Link]

- Burch, J. D., & Hartwig, J. F. (2005). Iridium-Catalyzed C−H Borylation of Arenes: Scope, Regioselectivity, and Mechanistic Studies. Journal of the American Chemical Society, 127(46), 16360–16361. [Link]

- Wolfe, J. P., Wagaw, S., & Buchwald, S. L. (1996). An Improved Catalyst System for the Palladium-Catalyzed Amination of Aryl Halides. Journal of the American Chemical Society, 118(30), 7215–7216. [Link]

- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

- Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation. Angewandte Chemie International Edition, 42(44), 5400–5449. [Link]

An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Chlorophenoxy)aniline

Foreword: Understanding the Molecular Landscape for Drug Discovery

In the intricate world of drug development, a thorough comprehension of a molecule's physicochemical properties is not merely a preliminary step but the very foundation upon which successful therapeutic candidates are built. These properties govern a compound's behavior from the moment of formulation to its interaction with biological targets. This guide provides an in-depth technical exploration of 2-(3-Chlorophenoxy)aniline, a molecule of interest for its potential applications in medicinal chemistry. Our focus will be on the practical determination and interpretation of its core physicochemical characteristics, offering both established data and robust experimental protocols for their validation. As we navigate through this guide, we will emphasize the causality behind experimental choices, ensuring that the presented methodologies are not just a series of steps but a self-validating system for generating reliable data.

Molecular and Structural Characteristics

This compound is an aromatic amine derivative featuring a chlorophenoxy substituent. The precise arrangement of these functional groups dictates its electronic and steric properties, which in turn influence its interactions with biological systems.

Caption: 2D structure of this compound.

Table 1: Core Molecular Identifiers

| Identifier | Value | Source |

| CAS Number | 76838-78-8 | [1] |

| Molecular Formula | C₁₂H₁₀ClNO | [1] |

| Molecular Weight | 219.67 g/mol | [1] |

| InChIKey | CADLUJRSKCJOCP-UHFFFAOYSA-N | [2] |

| SMILES | C1=CC=C(C(=C1)N)OC2=CC(=CC=C2)Cl | [2] |

Physicochemical Properties: A Quantitative Overview

The following table summarizes key physicochemical properties of this compound. It is important to note that while some data is experimentally derived, other values are predicted based on computational models due to the limited availability of published experimental data for this specific isomer.

Table 2: Summary of Physicochemical Properties

| Property | Value | Method | Source |

| Melting Point | Not available | Experimental | - |

| Boiling Point | Not available | Experimental | - |

| Water Solubility | Low (predicted) | - | Inferred from structure |

| pKa (basic) | ~3-4 (predicted) | Computational | [3][4][5] |

| logP | 3.1 (predicted) | Computational (XlogP) | [2] |

Experimental Protocols for Physicochemical Characterization

To ensure data integrity and reproducibility, standardized experimental protocols are paramount. The following sections detail the methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically narrow.

Protocol: Capillary Melting Point Determination [6][7][8][9]

-

Sample Preparation: Ensure the this compound sample is thoroughly dried and finely powdered.

-

Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring a packed column of 2-3 mm in height.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run to estimate the melting range.

-

Accurate Determination: For a precise measurement, start heating at a rate of approximately 10-15°C per minute until the temperature is about 15-20°C below the estimated melting point. Then, reduce the heating rate to 1-2°C per minute.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point.

Caption: Workflow for melting point determination.

Boiling Point Determination

For liquid compounds or solids that can be safely melted, the boiling point is a fundamental physical constant.

Protocol: Micro Boiling Point Determination (Thiele Tube Method) [10][11][12][13]

-

Sample Preparation: Place a small amount (0.5-1 mL) of this compound into a small test tube.

-

Capillary Inversion: Seal one end of a capillary tube and place it, open end down, into the test tube containing the sample.

-

Apparatus Assembly: Attach the test tube to a thermometer and immerse it in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: Gently heat the side arm of the Thiele tube.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary. Continue heating until a steady stream is observed.

-

Cooling and Recording: Remove the heat and allow the apparatus to cool. The temperature at which the liquid is drawn back into the capillary tube is the boiling point. Record the ambient atmospheric pressure.

Aqueous Solubility Determination

Solubility is a critical parameter influencing bioavailability and formulation. The OECD 105 guideline provides a robust framework for its determination.[14][15][16][17]

Protocol: Flask Method (OECD 105)

-

Equilibration: Add an excess amount of this compound to a flask containing high-purity water.

-

Stirring: Stir the mixture at a constant, controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (typically 24-48 hours).

-

Phase Separation: Allow the mixture to stand to permit the separation of undissolved solid. Centrifugation may be employed to facilitate this process.

-

Sampling: Carefully withdraw an aliquot of the clear, saturated aqueous phase.

-

Quantification: Analyze the concentration of this compound in the aliquot using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The determined concentration represents the aqueous solubility at the specified temperature.

Caption: Workflow for aqueous solubility determination.

Partition Coefficient (logP) Determination

The octanol-water partition coefficient (logP) is a key measure of a compound's lipophilicity, which is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Protocol: Shake-Flask Method [18][19][20][21][22]

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.

-

Sample Addition: Dissolve a known amount of this compound in the n-octanol phase.

-

Partitioning: Add a known volume of the aqueous phase to the n-octanol solution in a separatory funnel.

-

Equilibration: Shake the funnel for a predetermined period to allow for partitioning between the two phases.

-

Phase Separation: Allow the two phases to separate completely.

-

Quantification: Determine the concentration of the analyte in both the n-octanol and aqueous phases using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Spectral Analysis

Spectroscopic techniques provide invaluable information about the structural features of a molecule.

-

UV-Visible Spectroscopy: Aromatic amines typically exhibit characteristic UV absorption bands. For this compound, one would expect to observe π-π* transitions of the aromatic rings.[23][24][25][26][27][28][29] The presence of the chloro and amino substituents will influence the position and intensity of these absorption maxima.

-

Infrared (IR) Spectroscopy: The IR spectrum will reveal the presence of key functional groups.[27][30][31][32][33] Characteristic peaks would include N-H stretching vibrations for the primary amine (typically in the range of 3300-3500 cm⁻¹), C-N stretching, aromatic C-H stretching, and C-O-C stretching of the ether linkage. The C-Cl stretching vibration would also be present.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy will provide detailed information about the hydrogen atoms in the molecule, including their chemical environment and connectivity.[34][35][36] The aromatic protons will appear as a complex pattern of signals in the downfield region. The chemical shifts will be influenced by the electron-donating effect of the amino group and the electron-withdrawing and anisotropic effects of the chloro and phenoxy groups. The amine protons will likely appear as a broad singlet.

-

Mass Spectrometry: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak would be expected at m/z corresponding to the molecular weight (219.67 for C₁₂H₁₀ClNO). The isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature. Fragmentation may involve cleavage of the ether bond and loss of the chlorophenoxy or aniline moieties.[2]

Safety and Handling

While a specific safety data sheet for this compound was not available in the initial searches, data from related chlorophenoxy and aniline compounds suggest that it should be handled with care.[1][37][38][39][40][41][42][43][44][45]

Potential Hazards:

-

Irritant: May cause skin and eye irritation.[1]

-

Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin. Anilines as a class are known to affect the blood (methemoglobinemia).

-

Environmental Hazard: Chlorinated aromatic compounds can be persistent in the environment and may be toxic to aquatic life.

Recommended Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

-

Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide has provided a comprehensive overview of the key physicochemical properties of this compound, grounded in both theoretical predictions and established experimental methodologies. By understanding and applying these principles, researchers and drug development professionals can make more informed decisions in their pursuit of novel therapeutics. The protocols outlined herein serve as a robust framework for the in-house determination and validation of these critical molecular attributes, ensuring the generation of high-quality, reliable data essential for advancing drug discovery programs.

References

- Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. [Link]

- Donahue, E., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

- Cambridge MedChem Consulting. (n.d.). LogP/D. [Link]

- Nanotechnology Industries Association. (2025).

- FILAB. (n.d.). Solubility testing in accordance with the OECD 105. [Link]

- University of Colorado Boulder. (n.d.). Experiment 1 - Melting Points. [Link]

- Chemistry LibreTexts. (2020). 4.

- protocols.io. (2021). LogP / LogD shake-flask method. [Link]

- ResearchGate. (n.d.). LogP / LogD shake-flask method v1. [Link]

- University of Calgary. (n.d.).

- Westlab Canada. (2023). Measuring the Melting Point. [Link]

- OECD. (1995). Test No.

- Scymaris. (n.d.).

- University of Technology, Iraq. (2021). experiment (1)

- Situ Biosciences. (n.d.).

- Vijay Nazare. (n.d.).

- ARC Journals. (n.d.). Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines by using P-N, N-Di. [Link]

- ChemConnections. (n.d.).

- California Air Resources Board. (2010). SOP: Determination of Boiling Point Distribution in CP by GC. [Link]

- Chemistry LibreTexts. (2022). 6.

- Unknown. (n.d.).

- PubChem. (n.d.). 2-(4-Chlorophenoxy)aniline. [Link]

- Royal Society of Chemistry. (1983).

- PubChem. (n.d.). 4-(4-Chlorophenoxy)aniline. [Link]

- ResearchGate. (2016). How to measure aromatic amine compounds using uv/visible spectrophotometer?[Link]

- Royal Society of Chemistry. (2016).

- U.S. Environmental Protection Agency. (n.d.). Chlorophenoxy Herbicides. [Link]

- National Institutes of Health. (2022). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. [Link]

- PubChem. (n.d.). 5-Chloro-2-(2-chlorophenoxy)aniline. [Link]

- Royal Society of Chemistry. (n.d.).

- AccessMedicine. (n.d.). CHLOROPHENOXY HERBICIDES (2,4-D). [Link]

- CATO Research Chemical Inc. (2023).

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). [Link]

- PubMed. (2009). The structural properties of poly(aniline)--analysis via FTIR spectroscopy. [Link]

- Royal Society of Chemistry. (2012). pKa prediction from an ab initio bond length: Part 3—benzoic acids and anilines. [Link]

- LCGC International. (n.d.).

- MDPI. (2019). UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]Dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl)Carbonyl]Thieno[3,4-b]Thiophenediyl}). [Link]

- ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... [Link]

- ResearchGate. (n.d.). FT-IR spectra for the free aniline and the adsorbed aniline on Ni-USY.... [Link]

- ResearchGate. (n.d.). (a) FTIR spectra of poly(aniline-co-pyrrole) and (b) FTIR spectra of.... [Link]

- IRIS-AperTO. (2022). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. [Link]

- PubChemLite. (n.d.). This compound (C12H10ClNO). [Link]

- ResearchGate. (n.d.). Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and.... [Link]

Sources

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 2. PubChemLite - this compound (C12H10ClNO) [pubchemlite.lcsb.uni.lu]

- 3. Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pKa prediction from an ab initio bond length: Part 3—benzoic acids and anilines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media [iris.unito.it]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. westlab.com [westlab.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. chemconnections.org [chemconnections.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. cdn.juniata.edu [cdn.juniata.edu]

- 14. filab.fr [filab.fr]

- 15. oecd.org [oecd.org]

- 16. Water Solubility | Scymaris [scymaris.com]

- 17. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 18. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. encyclopedia.pub [encyclopedia.pub]

- 20. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 21. LogP / LogD shake-flask method [protocols.io]

- 22. researchgate.net [researchgate.net]

- 23. arcjournals.org [arcjournals.org]

- 24. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 25. Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters - Analyst (RSC Publishing) [pubs.rsc.org]

- 26. researchgate.net [researchgate.net]

- 27. Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultraso ... - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC00157B [pubs.rsc.org]

- 28. chromatographyonline.com [chromatographyonline.com]

- 29. mdpi.com [mdpi.com]

- 30. The structural properties of poly(aniline)--analysis via FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

- 34. rsc.org [rsc.org]

- 35. 2-(3-Chlorophenoxy)-propionic acid(101-10-0) 1H NMR spectrum [chemicalbook.com]

- 36. researchgate.net [researchgate.net]

- 37. 2-(4-Chlorophenoxy)aniline | C12H10ClNO | CID 76010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 38. 4-(4-Chlorophenoxy)aniline | C12H10ClNO | CID 7578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 39. epa.gov [epa.gov]

- 40. 5-Chloro-2-(2-chlorophenoxy)aniline | C12H9Cl2NO | CID 92601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 41. file.medchemexpress.com [file.medchemexpress.com]

- 42. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 43. zycz.cato-chem.com [zycz.cato-chem.com]

- 44. fishersci.com [fishersci.com]

- 45. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to 2-(3-Chlorophenoxy)aniline (CAS: 76838-73-8): Synthesis, Characterization, and Applications

This document provides a comprehensive technical overview of 2-(3-Chlorophenoxy)aniline, a diaryl ether of significant interest in synthetic chemistry and drug discovery. Intended for researchers, medicinal chemists, and process development scientists, this guide synthesizes available data with established chemical principles to offer practical insights into its synthesis, properties, and potential as a versatile chemical intermediate.

Core Compound Profile and Physicochemical Properties

This compound belongs to the diaryl ether class of compounds, characterized by an oxygen atom connecting two aryl rings. This structural motif is a common feature in many biologically active molecules and advanced materials.[1] The specific arrangement of an aniline ring linked to a 3-chlorophenoxy group makes it a valuable scaffold for introducing functionality for further chemical modification.

Key identifiers and properties are summarized below. While experimental data for some parameters are not widely published, computational predictions provide reliable estimates for research and modeling purposes.

| Property | Value | Source |

| CAS Number | 76838-73-8 | [2][3] |

| Molecular Formula | C₁₂H₁₀ClNO | [2][3] |

| Molecular Weight | 219.67 g/mol | [2][4] |

| InChI Key | CADLUJRSKCJOCP-UHFFFAOYSA-N | [4][5] |

| Canonical SMILES | C1=CC=C(C(=C1)N)OC2=CC(=CC=C2)Cl | [5] |

| Monoisotopic Mass | 219.04509 Da | [5] |

| Predicted XlogP | 3.1 | [5] |

| Appearance | (Expected) Off-white to light brown solid | General knowledge |

| Storage | Keep in a dark place, sealed in dry, room temperature. | [6] |

Synthesis Pathway: The Ullmann Condensation

The most established and versatile method for constructing the diaryl ether linkage in this compound is the Ullmann condensation.[7] This copper-catalyzed reaction provides a reliable pathway for coupling an aryl halide with a phenol.[8] The reaction's efficiency has been significantly improved since its discovery through the use of ligands, specific copper sources, and optimized reaction conditions, allowing for milder and more general applications.[9][10]

The logical synthetic disconnection for this compound points to two primary reactant pairs:

-

Route A: 2-Haloaniline (e.g., 2-iodoaniline or 2-bromoaniline) + 3-Chlorophenol

-

Route B: 2-Aminophenol + 1-Halo-3-chlorobenzene (e.g., 1-bromo-3-chlorobenzene)

Route A is often preferred due to the generally higher reactivity of phenols in the Ullmann condensation compared to anilines, minimizing self-condensation side reactions.

Reaction Mechanism and Rationale

The Ullmann condensation is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The key steps involve:

-

Formation of a Copper Phenoxide: The base deprotonates the phenol, which then coordinates with the Cu(I) catalyst.

-

Oxidative Addition: The aryl halide adds to the copper center, forming a Cu(III) intermediate.

-

Reductive Elimination: The C-O bond is formed as the diaryl ether product is eliminated, regenerating the Cu(I) catalyst.

The choice of components is critical for success. Cesium carbonate (Cs₂CO₃) is an effective base, and catalytic amounts of copper(I) salts like CuI or Cu₂O are standard.[9] The use of inexpensive ligands can dramatically accelerate the reaction, enabling lower temperatures and broader substrate scope.[9]

Caption: Ullmann condensation for the synthesis of this compound.

Detailed Experimental Protocol (Exemplary)

This protocol is a representative procedure based on modern Ullmann-type synthesis methodologies.[9][10] It should be optimized for scale and specific laboratory conditions.

Materials:

-

2-Iodoaniline

-

3-Chlorophenol

-

Copper(I) Iodide (CuI)

-

Cesium Carbonate (Cs₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Vessel Preparation: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-iodoaniline (1.0 equiv.), 3-chlorophenol (1.2 equiv.), and cesium carbonate (2.0 equiv.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

-

Reagent Addition: Under a positive pressure of inert gas, add copper(I) iodide (0.1 equiv.) followed by anhydrous DMF.

-

Reaction: Heat the reaction mixture to 110-120 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).

-

Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure this compound.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the presence of aromatic protons. The spectrum should show distinct multiplets corresponding to the protons on both the aniline and chlorophenoxy rings, as well as a broad singlet for the -NH₂ protons.

-

¹³C NMR: Will show the correct number of carbon signals (12 expected) and confirm the presence of the C-O, C-N, and C-Cl bonds through their characteristic chemical shifts.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or another soft ionization technique will confirm the molecular weight. The mass spectrum should show a molecular ion peak [M+H]⁺ at approximately 220.05 m/z, with a characteristic isotopic pattern for one chlorine atom.[5]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Will identify key functional groups. Expect to see characteristic N-H stretching bands (around 3300-3500 cm⁻¹), C-O-C ether stretching (around 1200-1250 cm⁻¹), and C-Cl stretching (around 700-800 cm⁻¹).

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound. A single sharp peak on a reverse-phase column would indicate high purity.

Applications in Research and Drug Development

While this compound itself is primarily a chemical intermediate, its core structure is a gateway to a wide range of high-value molecules. Its utility stems from the two reactive handles: the aniline amine group and the potential for further substitution on the aromatic rings.

Scaffold for Pharmaceutical Agents

Aniline derivatives are foundational in medicinal chemistry.[11] The primary amine of this compound can be readily functionalized via acylation, alkylation, or condensation reactions to build more complex molecules.

-

Kinase Inhibitors: Substituted anilines are key components of many small-molecule kinase inhibitors used in oncology. The aniline moiety often serves as a crucial hydrogen-bond donor, anchoring the inhibitor to the ATP-binding site of the target kinase.[12]

-

Antibacterial and Antifungal Agents: The chloro-aniline motif has been explored for its antimicrobial properties. Derivatives can be synthesized and screened for activity against various pathogens.[13]

Caption: Potential applications of this compound as a versatile intermediate.

Intermediate in Agrochemicals

The broader class of chlorophenoxy compounds has a long history in agriculture, primarily as herbicides and plant growth regulators.[14] For example, the related compound 2-(3-chlorophenoxy) propionic acid has been studied for its effects on fruit development in pineapples.[15] this compound serves as a valuable building block for synthesizing new agrochemical candidates with potentially novel modes of action or improved properties.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential. While a specific, comprehensive safety data sheet (SDS) is not widely available, data from suppliers and related compounds provide clear guidance.[2][16][17]

-

Hazard Identification: Classified as an irritant.[2] May cause skin and serious eye irritation. Harmful if swallowed or inhaled. Aromatic amines and chlorinated aromatic compounds should always be handled with care as they may have long-term health effects.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Lab Coat: A standard lab coat is required.

-

Respiratory Protection: Handle in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

-

-

Handling: Avoid formation of dust and aerosols.[16] Use spark-proof tools and ensure adequate ventilation. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] Keep away from oxidizing agents and direct sunlight.

References

- SynArchive. (n.d.). Ullmann Condensation.

- ResearchGate. (n.d.). The Ullmann Ether Condensation.

- Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916.

- The Journal of Organic Chemistry. (n.d.). General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol−Copper(I) Complex. ACS Publications.

- Revista de la Sociedad Química de México. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO México, 47(3).

- Appchem. (n.d.). This compound.

- Moshang Chemical. (n.d.). 2-(3-氯苯氧基)苯胺.

- PubChemLite. (n.d.). This compound (C12H10ClNO).

- Chemical-Suppliers. (n.d.). This compound.

- Chemical Synthesis. (n.d.). This compound.

- PubChem. (n.d.). 3-chloro-N-(2-chlorophenoxy)aniline.

- PubChem. (n.d.). 2-(4-Chlorophenoxy)aniline.

- PubChem. (n.d.). 2-Chloro-6-(3-chlorophenoxy)aniline.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of 3-Chloro-2-methylaniline: From Herbicides to Cancer Agents.

- World Health Organization. (2003). Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water.

- Dialnet. (2023). Pre-harvest application of 2-(3-chlorophenoxy) propionic acid on pineapple plants.

- MDPI. (2023). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability.

- International Journal of Pharmaceutical Sciences Review and Research. (2023). Design, Synthesis, Characterization, Biological Evaluation and Docking Studies of Mono/Dichloro Aniline Derivatives.

- Cresset Group. (2024). Aniline replacement in drug-like compounds.

Sources

- 1. researchgate.net [researchgate.net]

- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 3. appchemical.com [appchemical.com]

- 4. This compound | CAS: 76838-73-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. PubChemLite - this compound (C12H10ClNO) [pubchemlite.lcsb.uni.lu]

- 6. 76838-73-8|this compound|BLD Pharm [bldpharm.com]

- 7. synarchive.com [synarchive.com]

- 8. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]

- 9. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. cresset-group.com [cresset-group.com]

- 12. mdpi.com [mdpi.com]

- 13. globalresearchonline.net [globalresearchonline.net]

- 14. cdn.who.int [cdn.who.int]

- 15. dialnet.unirioja.es [dialnet.unirioja.es]

- 16. zycz.cato-chem.com [zycz.cato-chem.com]

- 17. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Structure Elucidation of 2-(3-Chlorophenoxy)aniline

Prepared by: Gemini, Senior Application Scientist

Abstract

The definitive determination of a molecule's chemical structure is the bedrock of all subsequent research in chemistry, pharmacology, and materials science. For a compound such as 2-(3-Chlorophenoxy)aniline, an aromatic amine and diaryl ether, a multi-faceted analytical approach is not just recommended but essential for unambiguous characterization. This guide provides an in-depth walkthrough of the synergistic analytical techniques required to elucidate its structure. We will move beyond a simple recitation of methods to explore the underlying logic, the interpretation of complex data, and the self-validating nature of a well-designed experimental workflow. This document is intended for researchers and professionals who require a robust understanding of how to confirm the identity, connectivity, and conformation of complex organic molecules.

Introduction: The Molecule and the Rationale

This compound (C₁₂H₁₀ClNO) is a diaryl ether derivative featuring an aniline ring linked to a 3-chlorophenoxy moiety.[1][2] Molecules of this class are prevalent scaffolds in medicinal chemistry and materials science. Accurate structural elucidation is paramount, as isomeric impurities can drastically alter biological activity or material properties. This guide will detail a comprehensive strategy, integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, advanced Nuclear Magnetic Resonance (NMR) techniques, and X-ray Crystallography.

Our approach is grounded in a logical progression: first, confirming the elemental composition and molecular weight, then identifying functional groups, subsequently mapping the precise atomic connectivity, and finally, determining the three-dimensional arrangement of the atoms.

Molecular Structure Overview

Caption: Workflow showing the integration of NMR experiments.

Absolute Confirmation: Single-Crystal X-ray Crystallography

When an unambiguous 3D structure is required, or when NMR data is inconclusive, single-crystal X-ray crystallography is the definitive technique. [3]It provides precise atomic coordinates, bond lengths, and bond angles.

Expert Insight: The primary challenge for this technique is often not the data collection but growing a high-quality single crystal suitable for diffraction. [4]This can be a trial-and-error process involving slow evaporation from various solvents or vapor diffusion. The resulting structure provides the ultimate validation for the assignments made by other spectroscopic methods. [5] Experimental Protocol (General)

-

Crystallization: Grow single crystals of this compound. This may involve slow evaporation of a solution in solvents like ethanol, acetone, or ethyl acetate.

-

Crystal Mounting: Select a suitable crystal (typically <0.5 mm) and mount it on a goniometer head. [4]3. Data Collection: Use a single-crystal X-ray diffractometer. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction patterns are recorded.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell and space group. The structure is then solved and refined to yield the final atomic coordinates. [3]

Conclusion: A Synthesis of Evidence

The structural elucidation of this compound is a process of accumulating and synthesizing evidence from multiple, orthogonal analytical techniques. No single method provides the complete picture, but together they form a self-validating system. Mass spectrometry confirms the molecular formula. IR spectroscopy identifies the essential functional groups. A full suite of 1D and 2D NMR experiments maps the atomic connectivity with a high degree of certainty, with the HMBC experiment being particularly crucial for confirming the diaryl ether linkage. Finally, X-ray crystallography can provide the ultimate, unambiguous proof of the three-dimensional structure. This integrated approach ensures the highest level of scientific rigor and confidence in the final structural assignment.

References

- SynArchive. Ullmann Condensation.

- ResearchGate. The Ullmann Ether Condensation.

- ACS Publications. General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol−Copper(I) Complex. The Journal of Organic Chemistry.

- SciELO México. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components.

- Wikipedia. Ullmann condensation.

- ScienceDirect. Single crystal X-ray diffraction studies of aromatic oligomers' resolution of the bond-angle anomaly in poly ( a rylet herketone ) s.

- ACS Publications. Single-crystal x-ray studies of aromatic oligomers: conformation and packing in isomeric pyromellitimide-ether-sulfones. Macromolecules.

- PubChem. This compound.

- Caltech. Demystifying X-ray Crystallography.

- ResearchGate. Dichloroenol Ethers X-ray Analysis in the Mechanistic Elucidation of Ynol Ethers Formation.

- Wikipedia. X-ray crystallography.

- PubChem. 2-(4-Chlorophenoxy)aniline.

- Taylor & Francis Online. Structure elucidation – Knowledge and References.

- HMDB. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012).

- MassBank. MSBNK-UvA_IBED-UI000201.

- PubChem. 2-Chloro-6-(3-chlorophenoxy)aniline.

- PubChem. 3-chloro-N-(2-chlorophenoxy)aniline.

- Royal Society of Chemistry. First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound.

- ResearchGate. FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),....

- ResearchGate. Main methods and techniques used in structural elucidation.

- ResearchGate. Fig. S-3. 1 H-NMR spectra of 2-(4-chlorophenyl)aniline (400 MHz, CDCl3).

- Google Patents. CN102234236A - Synthetic method of 3-chloro-2-methylaniline.

- ResearchGate. (a) IR spectrum of poly(2-chloroaniline). (b) IR spectrum of....

- WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands).

- Illinois State University. Infrared Spectroscopy.

- NIST WebBook. Aniline.

- Beilstein Journals. Supporting Information: Regioselective chlorination and bromination of unprotected anilines....

- NIST WebBook. m-Chloroaniline.

- NIST WebBook. Benzenamine, 3-chloro-2-methyl-.

Sources

An In-Depth Technical Guide to 2-(3-Chlorophenoxy)aniline: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Chlorophenoxy)aniline is a diaryl ether amine, a class of organic compounds recognized for its prevalence in a wide array of biologically active molecules. The unique spatial arrangement of its two aromatic rings, connected by a flexible ether linkage, and the presence of a reactive aniline moiety make it a valuable scaffold and synthetic intermediate in medicinal chemistry. The diaryl ether motif is a privileged structure, found in numerous FDA-approved drugs and agrochemicals, exhibiting a broad spectrum of biological activities including anticancer, anti-inflammatory, antiviral, and antibacterial properties. This guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, spectroscopic characterization, and potential applications in the development of novel therapeutics.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. While the molecular formula and weight are well-defined, experimental data for properties such as melting point and solubility are not widely published. The information provided is based on available data from chemical suppliers and computational predictions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₀ClNO | [1][2] |

| Molecular Weight | 219.67 g/mol | [1] |

| CAS Number | 76838-73-8 | [1] |

| Appearance | White powder (predicted) | |

| Melting Point | Data not available. Isomeric compounds such as 2-(4-chlorophenoxy)aniline are solids. | [3] |

| Solubility | Predicted to be soluble in common organic solvents like methanol, ethanol, acetone, and chloroform. Limited solubility in water is expected due to the large non-polar aromatic structure. | [4][5] |

| Predicted XlogP | 3.1 | [2] |

Synthesis of this compound

The primary method for synthesizing diaryl ethers like this compound is the Ullmann condensation, a copper-catalyzed cross-coupling reaction between an aryl halide and a phenol. In this case, the reaction would involve the coupling of 2-bromo- or 2-iodoaniline with 3-chlorophenol. Modern Ullmann-type reactions have been refined to proceed under milder conditions with improved yields through the use of specific ligands and bases.

General Experimental Protocol: Ullmann Condensation

This protocol is a generalized procedure and may require optimization for specific substrates and scales.

-

Reaction Setup: To a flame-dried Schlenk flask, add 2-bromoaniline (1.0 eq), 3-chlorophenol (1.2 eq), copper(I) iodide (0.1 eq), a suitable ligand such as L-proline or a phenanthroline derivative (0.2 eq), and potassium carbonate (2.0 eq) as the base.

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an oxygen-free environment.

-

Solvent Addition: Add a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), via syringe.

-

Reaction: Heat the reaction mixture to 100-140 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate.

-

Extraction: Wash the combined organic layers with water and brine to remove the solvent and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield pure this compound.[6][7][8]

Spectroscopic Characterization

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a prominent molecular ion peak ([M]⁺) and an isotopic peak ([M+2]⁺) with an intensity of approximately one-third of the molecular ion peak, which is characteristic of a monochlorinated compound.[9] The fragmentation pattern would likely involve cleavage of the diaryl ether bond and loss of the chloro-substituent.

| m/z | Proposed Fragment | Notes |

| 219/221 | [C₁₂H₁₀ClNO]⁺ | Molecular ion ([M]⁺) with a characteristic 3:1 isotopic ratio for chlorine. |

| 184 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 128 | [C₇H₆ClO]⁺ | Fragment corresponding to the chlorophenoxy cation. |

| 92 | [C₆H₆N]⁺ | Fragment corresponding to the aminophenyl cation. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra would provide detailed information about the electronic environment of the protons and carbons in the molecule. The predicted chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing chloro and ether groups.[10][11]

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 7.30 - 6.80 | Multiplet | Aromatic protons |

| ~ 3.80 | Broad Singlet | -NH₂ protons |

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 158 | C-O (phenoxy) |

| ~ 145 | C-N (aniline) |

| ~ 135 | C-Cl |

| ~ 130 - 115 | Aromatic CH carbons |

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups.[12][13]

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3450 - 3300 | N-H stretch | Primary amine (-NH₂) |

| 3100 - 3000 | C-H stretch | Aromatic |

| ~ 1600 | N-H bend | Primary amine (-NH₂) |

| ~ 1580, 1480 | C=C stretch | Aromatic ring |

| 1250 - 1200 | C-O-C stretch | Aryl ether |

| 800 - 600 | C-Cl stretch | Aryl chloride |

Reactivity and Chemical Stability

This compound possesses two main reactive sites: the aniline nitrogen and the aromatic rings. The amino group can act as a nucleophile in reactions such as acylation, alkylation, and diazotization. The aromatic rings can undergo electrophilic substitution, with the positions of substitution directed by the activating amino group and the deactivating, ortho-, para-directing chloro and phenoxy groups. The compound is expected to be stable under standard laboratory conditions but may be sensitive to light and air, potentially leading to oxidation and discoloration over time. It should be stored in a tightly closed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere.

Applications in Drug Discovery

The diaryl ether scaffold is a key structural component in a multitude of therapeutic agents. Its presence often imparts favorable pharmacokinetic properties and allows for the precise spatial orientation of substituents to interact with biological targets. Derivatives of diaryl ethers have demonstrated a wide range of pharmacological activities, including:

-

Anticancer: As inhibitors of various kinases.

-

Antimalarial: Some diaryl ether-containing compounds have shown potent activity against Plasmodium falciparum.[14]

-

Antibacterial and Antifungal: The scaffold is present in several antimicrobial agents.

This compound serves as a versatile building block for accessing libraries of more complex diaryl ether derivatives. The aniline functionality provides a convenient handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, a hybrid drug, artesunate-3-Chloro-4(4-chlorophenoxy) aniline, has been investigated for its antimalarial activity.[15]

Safety and Handling

This compound is classified as an irritant and should be handled with appropriate safety precautions.[1] The following guidelines are based on safety data sheets for this compound and its isomers.[16][17][18][19]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[16]

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[16]

-

First Aid Measures:

-

Skin Contact: Wash off immediately with plenty of soap and water.[17]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[18]

-

Inhalation: Move the person to fresh air and keep comfortable for breathing.[18]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[18]

-

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[19]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[19]

References

- Safety Data Sheet - 3-(4-Chlorophenoxy)-4-methylaniline. (2021). MedchemExpress.com.

- SAFETY DATA SHEET - Benzenamine, 2,3-dichloro-. (n.d.).

- SAFETY DATA SHEET - 3-Chloro-2-methyl aniline. (n.d.).

- SAFETY DATA SHEETS - 4-Amino-4'-chlorodiphenyl Ether. (2025).

- SAFETY DATA SHEET - Aniline. (2025). Sigma-Aldrich.

- Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Inform

- 2-(4-Chlorophenoxy)aniline. (n.d.). PubChem.

- Application Note: Analysis of 2-chloro-N-phenylaniline by Mass Spectrometry. (2025). Benchchem.

- Technical Support Center: Purification of 3-Chloro-4-(isopentyloxy)aniline. (2025). Benchchem.

- Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. (2003).

- Waithera, M. W., et al. (2023). Antimalarial activity assay of artesunate-3-chloro-4(4-chlorophenoxy) aniline in vitro and in mice models. Parasitology Research.

- (+-)-2-(3-Chlorophenoxy)propionic acid. (n.d.). PubChem.

- 2-Phenoxy-3-Trichloromethylquinoxalines Are Antiplasmodial Derivatives with Activity against the Apicoplast of Plasmodium falciparum. (n.d.). Molecules.

- Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formul

- Mass spectra of aniline with different ionization methods. (n.d.).

- Column Chrom

- Mass Spectrometry - Fragmentation P

- Interpretation Mass spectral interpret

- Solubility D

- Interpretation Mass spectral interpret

- Antimalarial activity assay of artesunate-3-chloro-4(4-chlorophenoxy) aniline in vitro and in mice models. (2023).

- This compound. (n.d.). PubChemLite.

- 3-chloro-N-(2-chlorophenoxy)aniline. (n.d.). PubChem.

- SEPARATION OF 2-(3-CHLOROPHENOXy) PROPIONIC ACID USING CAPILLARY ELECTROPHORESIS. (n.d.).

- Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. (n.d.). Arkivoc.

- Solvent Miscibility Table. (n.d.). Sigma-Aldrich.

- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (n.d.).

- Separation, purification and identification of the components of a mixture. (n.d.). The Royal Society of Chemistry.

- Separation of 3-(4-Chlorophenoxy)-2-methoxy-N,N-dimethyl-4-nitroaniline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.

- 2-(4-Chlorophenoxy)aniline, TRC 25 g. (n.d.). Fisher Scientific.

- Application Note: 1H and 13C NMR Analysis of 3-Chloro-4-(isopentyloxy)aniline. (2025). Benchchem.

- 2-(3-Chlorophenoxy)-3-methylaniline. (n.d.). BLD Pharm.

- Application Notes and Protocols for the Synthesis of 4-Methyl-2-(4-methylphenoxy)

- Interpretation of Infrared Spectra, A Practical Approach. (2000). In Encyclopedia of Analytical Chemistry.

- Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. (2024). Molecules.

- FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... (n.d.).

- Interpreting Infrared Spectra. (2024). Chemistry LibreTexts.

- Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry.

- Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR P

- The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. (n.d.).

- High-yielding ullmann reaction for the preparation of bipyrroles. (n.d.).

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). Molecules.

- Technical Guide: Solubility of 4-Butyl-2,3-dichloroaniline in Organic Solvents. (2025). Benchchem.

Sources

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 2. PubChemLite - this compound (C12H10ClNO) [pubchemlite.lcsb.uni.lu]

- 3. 2-(4-Chlorophenoxy)aniline | C12H10ClNO | CID 76010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. rsc.org [rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 2-Phenoxy-3-Trichloromethylquinoxalines Are Antiplasmodial Derivatives with Activity against the Apicoplast of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 15. malariaworld.org [malariaworld.org]

- 16. file.medchemexpress.com [file.medchemexpress.com]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

- 19. zycz.cato-chem.com [zycz.cato-chem.com]

Whitepaper: Strategic Synthesis of Substituted Chlorophenoxy Aniline Derivatives

An in-depth technical guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

Substituted chlorophenoxy aniline derivatives represent a critical scaffold in modern chemistry, forming the backbone of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Their synthesis, however, requires a nuanced understanding of cross-coupling and substitution chemistries to navigate challenges related to substrate reactivity and functional group tolerance. This guide provides an in-depth exploration of the core synthetic methodologies for constructing these diaryl ether amine structures. We will dissect the mechanistic underpinnings, substrate scope, and practical execution of three primary strategies: the venerable Ullmann Condensation, the versatile Buchwald-Hartwig Amination, and classical Nucleophilic Aromatic Substitution (SNAr). By grounding theoretical principles in field-proven protocols and troubleshooting insights, this document serves as a comprehensive resource for researchers aiming to efficiently and reliably synthesize these valuable molecular targets.

Foundational Synthetic Strategies: A Comparative Overview

The construction of a chlorophenoxy aniline derivative involves the strategic formation of a diaryl ether (C-O) bond and an aryl amine (C-N) bond. The sequence and method of these bond formations dictate the overall efficiency and success of the synthesis. The three predominant approaches each offer distinct advantages and are suited to different substrate profiles.

-

Ullmann Condensation: A classical copper-catalyzed reaction, ideal for forming the C-O diaryl ether bond. Modern iterations have improved reaction conditions, making it a robust choice for specific applications.[4][5]

-

Buchwald-Hartwig Amination: A powerful palladium-catalyzed C-N cross-coupling reaction. It is renowned for its broad substrate scope and functional group tolerance, making it a workhorse in modern synthetic chemistry.[1][6]

-

Nucleophilic Aromatic Substitution (SNAr): This method relies on an addition-elimination mechanism and is most effective when one of the aromatic rings is "activated" by potent electron-withdrawing groups.[7][8]

The choice of strategy is a critical decision point, guided by the electronic properties of the starting materials, the desired substitution pattern, and the presence of sensitive functional groups.

Caption: Logical relationship of core synthetic strategies.

The Ullmann Condensation: Forging the Diaryl Ether Linkage

The Ullmann condensation is a cornerstone for diaryl ether synthesis (C-O coupling).[4] While traditional protocols required harsh conditions with stoichiometric copper, modern methods employ soluble copper catalysts with ligands, allowing for milder temperatures and greater efficiency.[5][9] The related Goldberg reaction applies similar principles to C-N bond formation.[5]

Causality of the Mechanism

The reaction proceeds through a copper(I)-mediated cycle. The choice of a copper(I) salt (e.g., CuI) and a ligand (e.g., phenanthroline) is critical; the ligand stabilizes the copper species and facilitates solubility and reactivity. A base is required to deprotonate the phenol (or aniline), generating the nucleophile that coordinates with the copper catalyst.

Caption: The catalytic cycle of the Ullmann Condensation.

Field-Proven Experimental Protocol: Ullmann Ether Synthesis

This protocol is adapted from a procedure for synthesizing 4-Methyl-2-(4-methylphenoxy)aniline, showcasing the formation of the diaryl ether bond first.[4]

Materials:

-

2-Iodo-4-methylaniline (Aryl Halide)

-

p-Cresol (Phenol)

-

Copper(I) Iodide (CuI) (Catalyst)

-

Potassium Carbonate (K₂CO₃) (Base)

-

N,N-Dimethylformamide (DMF) (Solvent)

Step-by-Step Methodology:

-

Reaction Setup: In an oven-dried Schlenk flask, combine 2-iodo-4-methylaniline (1.0 equiv), p-cresol (1.2 equiv), CuI (0.1 equiv), and K₂CO₃ (2.0 equiv).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial to prevent oxidation of the copper catalyst and other reagents.

-

Solvent Addition: Add anhydrous DMF via syringe. The choice of a high-boiling polar aprotic solvent like DMF is essential for solubilizing the salts and achieving the necessary reaction temperature.[5]

-

Reaction: Heat the mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 12-24 hours.

-

Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of celite to remove the insoluble copper salts and base.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water and brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired diaryl ether.

Data Presentation: Substrate Scope

| Aryl Halide Reactivity | Phenol Substitution | Typical Base | Solvent | Temp (°C) | Yield (%) |

| Ar-I | Electron-donating | K₂CO₃, Cs₂CO₃ | DMF | 120-140 | 75-95 |

| Ar-Br | Electron-neutral | Cs₂CO₃ | NMP, DMF | 140-160 | 60-85 |

| Ar-Cl | Electron-withdrawing | K₃PO₄ | Dioxane | 160-180 | 40-70 |

The Buchwald-Hartwig Amination: A Versatile C-N Coupling Tool

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines due to its remarkable versatility and functional group tolerance.[1] It is a palladium-catalyzed cross-coupling reaction that efficiently forms C-N bonds between aryl halides (or triflates) and a wide range of primary and secondary amines.[6][10] This method is particularly valuable when constructing the chlorophenoxy aniline moiety from a chlorophenoxy halide.

Causality of the Mechanism

The reaction's success hinges on a Pd(0)/Pd(II) catalytic cycle. The choice of ligand is paramount; bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are essential for promoting both the oxidative addition of the aryl halide (especially less reactive chlorides) and the final reductive elimination step to form the product.[1] A strong, non-nucleophilic base (e.g., NaOtBu) is used to deprotonate the amine, forming the active nucleophile.

Caption: The catalytic cycle of Buchwald-Hartwig Amination.

Field-Proven Experimental Protocol: Amination of an Aryl Chloride

This generalized protocol is effective for coupling various amines with challenging aryl chloride substrates, such as a pre-formed chlorophenoxy arene.[1]

Materials:

-

Chlorophenoxy-substituted aryl chloride (1.0 equiv)

-

Amine (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

-

Biarylphosphine Ligand (e.g., XPhos) (3.0 mol%)

-

Sodium tert-butoxide (NaOtBu) (2.0 equiv)

-

Anhydrous Toluene (Solvent)

Step-by-Step Methodology:

-

Catalyst Preparation (Inert Atmosphere): In a glovebox or under a stream of argon, add Pd₂(dba)₃, the XPhos ligand, and NaOtBu to an oven-dried Schlenk flask. The pre-formation of the active catalyst is often facilitated by brief stirring at room temperature.

-

Reagent Addition: Add the aryl chloride and the amine to the flask.

-

Solvent Addition: Add anhydrous toluene via syringe. Toluene is a common solvent, but others like dioxane may be used depending on substrate solubility and the required temperature.[10]

-

Reaction: Stir the mixture at room temperature for 15 minutes to ensure catalyst activation, then heat to 80-110 °C.

-

Monitoring and Workup: Monitor by TLC or GC. Upon completion, cool the reaction, dilute with ethyl acetate, and quench with water.

-

Extraction and Purification: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue via column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful, often metal-free method for forming C-O or C-N bonds, but its applicability is more specialized. The reaction requires an aryl halide that is "activated" by the presence of strong electron-withdrawing groups (EWGs), such as -NO₂ or -CN, typically positioned ortho or para to the leaving group (the halogen).[7][8]

Causality of the Mechanism

The SNAr mechanism is a two-step addition-elimination process.[7]

-

Addition: The nucleophile (e.g., a phenoxide or an aniline) attacks the electron-deficient carbon atom bearing the halogen. This step is rate-determining and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[8] The EWGs are critical as they stabilize this negatively charged intermediate.

-

Elimination: The aromaticity of the ring is restored by the expulsion of the halide leaving group.

Caption: The Addition-Elimination mechanism of SNAr.

Practical Considerations

While seemingly simpler, the SNAr approach is limited by the need for specific electronic activation on the aryl halide. It is less general than the metal-catalyzed methods but can be exceptionally efficient and economical when the substrate is suitable. For example, reacting a dinitrochlorobenzene with an aminophenol could be a viable route. The reaction is typically run in a polar aprotic solvent like DMSO or DMF, which helps to solvate the nucleophile and stabilize the charged intermediate.

Product Characterization: A Self-Validating System

Unambiguous characterization of the final substituted chlorophenoxy aniline derivative is essential to confirm its identity and purity. A multi-technique approach is required for a complete structural profile.[11]

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are the primary tools for elucidating the molecular structure. They provide information on the chemical environment of each proton and carbon, confirming the substitution pattern and connectivity.[11][12]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Characteristic peaks for N-H stretching (in the aniline moiety), C-O-C stretching (in the diaryl ether), and C-Cl stretching confirm the presence of the core structural components.[11][13]

-

Mass Spectrometry (MS): MS determines the molecular weight of the compound and can reveal its elemental composition through high-resolution analysis (HRMS). Fragmentation patterns can further corroborate the proposed structure.[11]

-

Chromatography (HPLC, GC): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are crucial for assessing the purity of the final compound.[11]

Caption: General workflow for product purification and characterization.

References

- Application Notes and Protocols for the Synthesis of 4-Methyl-2-(4-methylphenoxy)

- 2-(4-Chlorophenoxy)aniline. PubChem.

- Buchwald–Hartwig amin

- Ullmann condens

- Nucleophilic Arom

- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Design, Synthesis, Characterization, Biological Evaluation and Docking Studies of Mono/Dichloro Aniline Derivatives. Research Journal of Pharmacy and Technology.

- Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloroaniline Deriv

- Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry (RSC Publishing).

- TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. Tokyo Chemical Industry Co., Ltd..

- Ullmann Reaction. Thermo Fisher Scientific.

- Characterization of Synthesized Aniline Derivatives: Applic

- Ullmann Reaction. Organic Chemistry Portal.

- Nucleophilic Arom

- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)

- Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed.

- Fungicidal aniline derivatives.